Benzyl-PEG4-Boc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

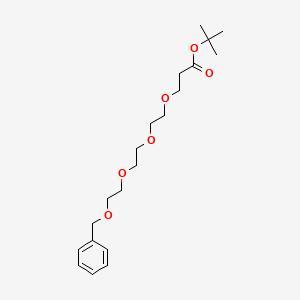

Benzyl-PEG4-Boc, also known as tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, facilitating the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making this compound a valuable tool in drug discovery and development .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-Boc typically involves the following steps:

Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

Reaction with Benzyl Alcohol: The PEG derivative is reacted with benzyl alcohol under basic conditions to form the benzyl ether.

Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc (tert-butoxycarbonyl) protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

Purification: Using techniques such as column chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards

化学反应分析

Types of Reactions: Benzyl-PEG4-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides or amines.

Deprotection Reactions: Commonly use acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Deprotected Products: Removal of the Boc group yields the corresponding free amine derivative

科学研究应用

Benzyl-PEG4-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.

Biology: Helps in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.

Medicine: Plays a crucial role in drug discovery, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and chemical intermediates

作用机制

The primary mechanism of action of Benzyl-PEG4-Boc involves its role as a linker in PROTAC molecules. PROTACs work by:

Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.

Recruiting E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .

相似化合物的比较

Benzyl-PEG2-Boc: A shorter PEG linker with similar properties but different chain length.

Benzyl-PEG6-Boc: A longer PEG linker, offering different spatial properties for PROTAC synthesis.

Uniqueness: Benzyl-PEG4-Boc is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for a wide range of applications in drug discovery and development .

生物活性

Benzyl-PEG4-Boc is a specialized compound primarily utilized in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The compound consists of a benzyl group attached to a polyethylene glycol (PEG) chain with four repeating units, capped with a tert-butyloxycarbonyl (Boc) protected amine. Its molecular formula is C_{18}H_{37}O_{8}N, with a molecular weight of 368.47 g/mol. The presence of the Boc group allows for selective deprotection under mild acidic conditions, facilitating further chemical modifications essential for therapeutic applications.

This compound plays a crucial role in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins within cells. This compound effectively links target proteins to E3 ligases, enabling targeted degradation while minimizing off-target effects. The PEG component enhances solubility and bioavailability, while the benzyl group offers stability during synthesis and storage .

Interaction Studies

Research indicates that compounds utilizing this compound as a linker can successfully recruit E3 ligases to specific substrates. This recruitment is essential for achieving selective degradation without disrupting other cellular processes, which is vital for developing targeted therapies, particularly in oncology .

Case Studies

- Targeted Protein Degradation : In studies involving various cancer cell lines, this compound-based PROTACs demonstrated significant efficacy in degrading oncogenic proteins. For instance, a PROTAC designed to target the BCR-ABL fusion protein exhibited enhanced selectivity and potency compared to traditional inhibitors .

- Therapeutic Applications : A recent study highlighted the use of this compound in developing treatments for acute lymphoblastic leukemia (ALL). The PROTACs synthesized using this linker showed promising results in preclinical models by effectively degrading the target proteins responsible for disease progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl-PEG4-Acid | Acidic derivative | Lacks amine functionality; used for different coupling reactions. |

| N-Boc-PEG4-Bromide | Halogenated derivative | Contains bromine; useful for nucleophilic substitutions. |

| Benzyloxycarbonyl-PEG4-Acid | Acidic derivative | Focuses on carboxylic acid functionality. |

This compound stands out due to its combination of stability from the benzyl group and reactivity from the Boc-protected amine, making it particularly advantageous for creating complex bioconjugates and targeted therapies .

Efficacy and Specificity

Studies have shown that this compound-based linkers can effectively facilitate the degradation of specific proteins involved in cancer pathways. The specificity of these linkers is critical in minimizing potential side effects associated with non-selective degradation mechanisms .

Immunogenicity Considerations

While PEG compounds are known to enhance solubility and reduce immunogenicity, there are concerns regarding PEG immunogenicity that could affect the efficacy of PEG-based therapeutics. Research has indicated that antibodies against PEG can impact the performance of pegylated drugs and nanoparticles . Thus, understanding the immunogenic profile of this compound is essential for its application in clinical settings.

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJABOSFLNXQSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。